Ethylbiuret

Description

Ethyl tert-butyl ether (ETBE; CAS 637-92-3), a fuel oxygenate, is synthesized via the reaction of ethanol with isobutylene. Its primary application lies in enhancing gasoline octane ratings and reducing emissions. ETBE’s molecular structure (C6H14O) features an ethyl group and a tert-butyl group bonded to an oxygen atom, conferring distinct physicochemical properties compared to analogous ethers like methyl tert-butyl ether (MTBE) or diethyl ether .

Properties

CAS No. |

66678-72-6 |

|---|---|

Molecular Formula |

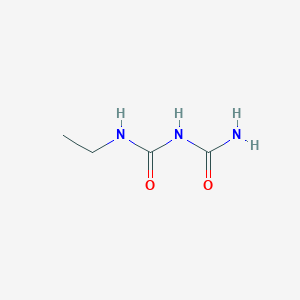

C4H9N3O2 |

Molecular Weight |

131.13 g/mol |

IUPAC Name |

1-carbamoyl-3-ethylurea |

InChI |

InChI=1S/C4H9N3O2/c1-2-6-4(9)7-3(5)8/h2H2,1H3,(H4,5,6,7,8,9) |

InChI Key |

KLVNKESMMYNBSW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)NC(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Physicochemical Properties

The table below highlights key differences between ETBE and related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Water Solubility (mg/L) | Oxygen Content (%) | Primary Applications |

|---|---|---|---|---|---|---|

| ETBE | C6H14O | 102.18 | 72 | 12,000 | 15.7 | Gasoline additive, biofuels |

| MTBE | C5H12O | 88.15 | 55 | 48,000 | 18.2 | Former gasoline additive |

| Diethyl Ether | C4H10O | 74.12 | 34.6 | 60,000 | 21.6 | Solvent, anesthetic |

Key Observations :

- Boiling Point : ETBE’s higher boiling point compared to MTBE and diethyl ether makes it less volatile, reducing evaporation losses in fuel blends .

- Water Solubility : ETBE’s lower solubility in water (12,000 mg/L vs. MTBE’s 48,000 mg/L) reduces groundwater contamination risks, a critical factor in its regulatory preference over MTBE in the EU .

- Oxygen Content: While MTBE has a higher oxygen content, ETBE’s compatibility with ethanol-based biofuels enhances its sustainability profile.

Environmental and Toxicological Profiles

- Environmental Persistence : ETBE exhibits slower biodegradation in soil compared to MTBE but is less mobile due to its lower solubility, mitigating widespread environmental dispersion .

- Toxicity : ETBE’s acute toxicity (LD50 in rats: 4,000 mg/kg) is lower than MTBE (LD50: 2,500 mg/kg) and diethyl ether (LD50: 1,200 mg/kg), aligning with its safer industrial classification .

Industrial and Regulatory Considerations

- Fuel Additives: ETBE’s adoption in Europe stems from the Renewable Energy Directive, favoring its renewable ethanol component over MTBE, which was phased out in the U.S. due to groundwater issues .

- Pharmaceutical Interactions: While diethyl ether’s use as a solvent has declined due to flammability risks, ETBE’s inertness in drug formulations is noted in guidelines emphasizing ethanol interaction risks (e.g., EMA’s modified release dosage forms guidance) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.